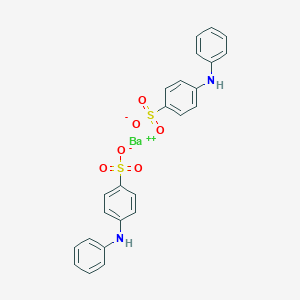

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)

Overview

Description

“Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)” is also known as Barium diphenylamine-4-sulfonate . It is used for redox titration . The compound has a linear formula of (C12H10NO3S)2Ba and a molecular weight of 633.88 .

Molecular Structure Analysis

The compound’s structure consists of two phenylamine benzenesulfonic acid molecules ionically bonded to a barium ion . The SMILES string representation of the compound is [Ba++]. [O-]S(=O)(=O)c1ccc(Nc2ccccc2)cc1. [O-]S(=O)(=O)c3ccc(Nc4ccccc4)cc3 .Physical And Chemical Properties Analysis

This compound is a powder form and has a solubility of 50 mg/mL, clear to very slightly hazy, faintly yellow-green . The cation traces are C: 44.3-46.6%, N: 4.1-4.8% .Scientific Research Applications

Redox Titration

Barium diphenylamine-4-sulfonate is widely used in redox titration processes. It serves as an indicator due to its ability to undergo color changes under different oxidative states. This compound is particularly useful in titrations involving oxidizing agents like bromine and iodine, where it helps in determining the endpoint of the titration by changing color .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, Barium diphenylamine-4-sulfonate is involved in the synthesis of various pharmaceutical compounds . Its role is crucial in the formation of complex molecules that are used in medication, especially those that require a sulfonate group for their activity .

Chemical Research

In chemical research, this compound is utilized for its sulfonate group , which is a key functional group in organic synthesis. Researchers use it to study sulfonation reactions and to develop new synthetic pathways for complex organic molecules .

Analytical Dosing Agent

Barium diphenylamine-4-sulfonate acts as an analytical dosing agent in quantitative analysis. It helps in the accurate measurement of chemical substances within a mixture, ensuring precise dosing for analytical experiments .

Environmental Analysis

This compound is also applied in environmental analysis, particularly in the detection of trace metals and organic pollutants . Its complexation properties make it suitable for use in spectrophotometric methods for monitoring environmental contaminants .

Electrochemical Studies

Barium diphenylamine-4-sulfonate is used in electrochemical studies due to its electroactive properties . It can be employed in the construction of electrochemical sensors and electrodes, which are essential tools in studying redox reactions and in developing new energy storage devices .

Safety and Hazards

Mechanism of Action

Target of Action

Barium diphenylamine-4-sulfonate, also known as Diphenylamine-4-sulfonic acid barium salt or Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1), is primarily used in redox titration . Its primary targets are the analytes in a solution that undergo a redox reaction. The compound forms colored complexes with metal ions , making it a useful indicator for estimating the concentration of these ions.

Mode of Action

The compound interacts with its targets (analytes) through a redox reaction . In this process, one species is reduced (gains electrons), and the other is oxidized (loses electrons). Barium diphenylamine-4-sulfonate acts as an indicator in this reaction, changing color to signal the end point of the titration.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Barium diphenylamine-4-sulfonate is limited. Its solubility is reported to be 50 mg/ml, which can influence its bioavailability . The compound’s solubility can affect its absorption and distribution within the body, and thus its pharmacokinetic profile .

Result of Action

The primary result of Barium diphenylamine-4-sulfonate’s action is the indication of the end point in a redox titration . By changing color, it signals the completion of the reaction, allowing for the quantification of the analyte in the solution.

Action Environment

The action of Barium diphenylamine-4-sulfonate can be influenced by various environmental factors. For instance, its solubility and thus its effectiveness as a titration agent can be affected by the solvent used . The compound’s solubility decreases with an increasing ratio of acetonitrile in acetonitrile-water mixtures . Temperature also influences the compound’s solubility, with higher temperatures leading to increased solubility .

properties

IUPAC Name |

4-anilinobenzenesulfonate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCNVXFNTKXMCA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064135 | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, gray, or light blue powder, soluble in water; [MSDSonline] | |

| Record name | Barium diphenylaminesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

CAS RN |

6211-24-1 | |

| Record name | N-Phenylsufanilic acid barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(4-anilinobenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLSUFANILIC ACID BARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ5F79159 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?

A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.

Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?

A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.

Q3: What is a known application of Barium diphenylamine-4-sulfonate?

A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)